molecular formula C10H11BrN2 B11870445 2-(7-Bromo-1H-indol-2-YL)ethanamine CAS No. 53590-68-4

2-(7-Bromo-1H-indol-2-YL)ethanamine

Cat. No.: B11870445
CAS No.: 53590-68-4
M. Wt: 239.11 g/mol
InChI Key: KEJSCYIKASMWRV-UHFFFAOYSA-N
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Description

2-(7-Bromo-1H-indol-2-YL)ethanamine (C₁₀H₁₁BrN₂; MW 239.12 g/mol) is a brominated indole derivative featuring a primary ethylamine side chain at the 2-position of the indole ring and a bromine substituent at the 7-position (PubChem ID: 887581-26-2) . This compound belongs to the tryptamine family, which is structurally related to neurotransmitters like serotonin.

Properties

CAS No.

53590-68-4

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

2-(7-bromo-1H-indol-2-yl)ethanamine

InChI

InChI=1S/C10H11BrN2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,13H,4-5,12H2

InChI Key

KEJSCYIKASMWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1H-indol-2-YL)ethanamine typically involves the bromination of indole followed by the introduction of the ethanamine side chain. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 7-bromoindole. The subsequent step involves the reaction of 7-bromoindole with ethylamine under basic conditions to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production methods for 2-(7-Bromo-1H-indol-2-YL)ethanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1H-indol-2-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Bromo-1H-indol-2-YL)ethanamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1H-indol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Positional Isomers of Bromo-Substituted Indolylethanamines

The position of the bromine atom and the ethylamine side chain on the indole ring significantly influences molecular properties and bioactivity. Key examples include:

Compound Name Indole Substituents Molecular Formula Molecular Weight Key Properties/Activities
2-(5-Bromo-1H-indol-3-YL)ethanamine Bromo (C5), ethylamine (C3) C₁₀H₁₁BrN₂ 239.12 Antiplasmodial activity via HSP90 inhibition
2-(6-Bromo-1H-indol-3-YL)ethanamine HCl Bromo (C6), ethylamine (C3) C₁₀H₁₁BrN₂·HCl 275.57 Commercial availability; structural analog for receptor studies
2-(7-Bromo-1H-indol-3-YL)ethanamine Bromo (C7), ethylamine (C3) C₁₀H₁₁BrN₂ 239.12 Isomer with uncharacterized activity

Key Insights :

  • Ethylamine Placement : Ethylamine at the 2-position (target compound) vs. 3-position (analogs) could modulate binding to serotonin receptors, as seen in NBOMe compounds .

Halogen-Substituted Derivatives

Replacing bromine with other halogens or adding substituents like methyl or methoxy groups alters physicochemical and pharmacological profiles:

Compound Name Substituents Molecular Formula Key Findings
2-(5-Chloro-2-methyl-1H-indol-3-YL)ethanamine Chloro (C5), methyl (C2) C₁₁H₁₃ClN₂ Increased lipophilicity (logP ~2.8) compared to bromo analogs
25B-NBOMe Bromo (C4), 2,5-dimethoxy, N-benzyl C₁₈H₂₂BrNO₃ High 5-HT2A receptor affinity (EC₅₀ < 1 nM); extreme toxicity
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate Bromo (C7), fluoro (C5), methyl (C2) C₁₃H₁₄BrFN₂O₄ Fluorine enhances electronegativity, potentially improving CNS penetration

Key Insights :

  • Additional Substituents : Methyl or methoxy groups (e.g., 25B-NBOMe) increase lipophilicity and receptor affinity but may also elevate toxicity .

Physicochemical and Quantum Chemical Properties

Evidence from molecular modeling studies (e.g., HOMO-LUMO gaps, dipole moments) highlights substituent-driven electronic effects:

  • Dipole Moments: Bromine’s electronegativity increases dipole moments in 2-(7-Bromo-1H-indol-2-YL)ethanamine compared to non-halogenated tryptamines, enhancing polar interactions .

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